2-Methylpentane-1,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

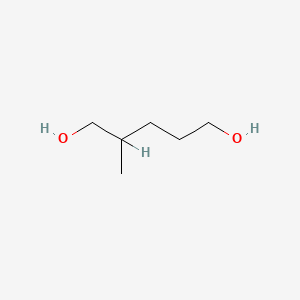

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAWJUMVTPNRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962742 | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-62-2 | |

| Record name | 2-Methyl-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-methylpentane-1,5-diol: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical and physical properties of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the molecule's synthesis, reactivity, and potential applications, grounded in established chemical principles.

This compound (CAS No: 42856-62-2) is a chiral aliphatic diol featuring a six-carbon backbone.[1][2] Its structure includes a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C5 position, with a methyl group branching at the C2 position. This asymmetric structure results in stereoisomerism and influences its physical properties, such as polarity, viscosity, and boiling point. The presence of two hydroxyl groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 42856-62-2 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 118.17 g/mol | [1][3] |

| Canonical SMILES | CC(CCCO)CO | [1] |

| InChI Key | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2] |

| EC Number | 255-971-5 |[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Liquid | [5] |

| Boiling Point | 229.9 °C at 760 mmHg | [4] |

| Melting Point | 26.38 °C (estimate) | [4] |

| Density | 0.961 g/cm³ | [4] |

| Flash Point | 107.2 °C | [4] |

| Refractive Index | 1.447 | [4] |

| Vapor Pressure | 0.013 mmHg at 25°C | [4] |

| LogP | 0.38730 | [4] |

| Hydrogen Bond Donors | 2 | [4][6] |

| Hydrogen Bond Acceptors | 2 |[4][6] |

Synthesis and Manufacturing Pathways

The synthesis of substituted pentanediols can be achieved through various established organic chemistry routes. For this compound, a primary method involves the reduction of suitable carbonyl precursors. One logical and documented pathway is the reduction of α-methyl-δ-valerolactone.

The causality behind this choice is the stability of the lactone precursor and the high efficiency of modern reducing agents in cleaving the ester bond and reducing the resulting carboxylic acid and aldehyde/ketone moieties to alcohols. Lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid are effective for this transformation. An alternative route involves the reduction of 2-methylglutaric acid or its diester derivatives.[4]

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Reduction of a Lactone Precursor

This protocol is based on established procedures for the reduction of lactones to diols and serves as a self-validating system. Each step is designed to maximize yield and purity, with integrated checks.

-

Reactor Setup & Inerting:

-

A multi-neck, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon line.

-

Causality: The use of an inert atmosphere is critical as reducing agents like LiAlH₄ react violently with atmospheric moisture and oxygen.

-

-

Reagent Preparation:

-

A solution of α-methyl-δ-valerolactone is prepared in anhydrous tetrahydrofuran (THF).

-

A separate suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Causality: Anhydrous solvents are mandatory to prevent quenching the highly reactive hydride reagent. The reaction is cooled to control the initial exothermic addition.

-

-

Addition of Substrate:

-

The lactone solution is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

After addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction.

-

Causality: Slow, controlled addition prevents a dangerous thermal runaway. Refluxing drives the reaction to completion.

-

-

Reaction Quenching (Workup):

-

The reaction is cooled again to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

-

This procedure results in the formation of a granular, white precipitate of aluminum salts.

-

Causality: This specific quenching method is well-established to produce easily filterable inorganic salts, simplifying the isolation of the organic product.

-

-

Product Isolation and Purification:

-

The precipitate is removed by vacuum filtration, and the filter cake is washed with fresh THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude diol is purified by vacuum distillation to yield pure this compound.

-

Causality: Vacuum distillation is necessary due to the high boiling point of the diol, preventing thermal decomposition that might occur at atmospheric pressure.

-

Spectroscopic Profile and Chemical Reactivity

While comprehensive, publicly available experimental spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure.

-

¹H NMR: The spectrum is expected to show multiple distinct signals in the 0.9-4.0 ppm range. Key features would include a doublet for the C2-methyl group, complex multiplets for the methylene (CH₂) and methine (CH) protons, and broad signals for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: Six distinct signals are predicted, corresponding to the six unique carbon environments in the molecule. The carbons bearing the hydroxyl groups (C1 and C5) would be the most downfield (shifted to higher ppm values), typically in the 60-75 ppm range.

-

IR Spectroscopy: The spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. Strong C-H stretching absorptions would appear between 2850-3000 cm⁻¹, and C-O stretching bands would be visible in the 1000-1200 cm⁻¹ fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 118. Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms.

Chemical Reactivity

The reactivity is dictated by its primary and secondary alcohol functional groups. These groups can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.

Caption: Key reactions of this compound.

-

Oxidation: Selective oxidation of the primary alcohol at C1 can yield an aldehyde, while further oxidation produces a carboxylic acid. The secondary alcohol at C5 can be oxidized to a ketone. The choice of oxidizing agent (e.g., PCC for aldehydes/ketones vs. Jones reagent for carboxylic acids) determines the final product. This differential reactivity is a key tool for synthetic chemists.

-

Esterification: Both hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form mono- or di-esters.[7] These esters may have applications as plasticizers, solvents, or fragrance components, similar to esters of the related 3-methyl-pentane-diol.[8]

-

Polymerization: As a diol, it can act as a monomer in step-growth polymerization. Reaction with diacids or diisocyanates will produce polyesters and polyurethanes, respectively. The branched methyl group would disrupt chain packing, likely leading to amorphous polymers with lower melting points and increased solubility compared to polymers made from a linear diol like 1,5-pentanediol.[9]

Potential Applications and Industrial Relevance

While specific, large-scale applications for this compound are not widely documented, its structure suggests utility in several areas, drawing parallels from similar branched and linear diols.

-

Polymer and Resin Synthesis: Like its isomer 3-methyl-1,5-pentanediol, it is a prime candidate for producing specialty polyesters and polyurethanes.[10] The methyl branch introduces asymmetry, which can enhance softness, transparency, and compatibility in polyurethane systems.[10]

-

Coatings and Solvents: The diol structure provides good solvency for a range of resins. Its low volatility and high boiling point make it suitable for use in inks, paints, and hydraulic fluids.[4]

-

Pharmaceutical and Cosmetic Applications: Linear 1,5-pentanediol is used in topical pharmaceutical preparations as a solvent, preservative, and percutaneous absorption enhancer.[11] Given its structural similarity, this compound could be investigated for similar roles, where its chirality might offer unique interactions in stereospecific formulations. Its use has been noted in products designed to release aromas.[4][12]

Safety and Handling

Based on available safety data, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [5] |

| Signal Word | Warning | [5] | |

| Hazard Statements | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5][13] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | [5][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][13] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.

References

- This compound | CAS#:42856-62-2 | Chemsrc. (n.d.).

- C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (n.d.).

- Friis, G. J., & Andersen, K. E. (1995). Pentane-1,5-diol as a percutaneous absorption enhancer. International Journal of Pharmaceutics, 118(2), 221-227. [Link]

- 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem. (n.d.).

- This compound - NIST WebBook. (n.d.).

- 2-METHYL-1,5-PENTANEDIOL - precisionFDA. (n.d.).

- infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- This compound - LookChem. (n.d.).

- 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).

- 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. (n.d.). ResearchGate.

- Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - Allen. (n.d.).

- 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543) - Human Metabolome Database. (n.d.).

- 2-Methylpentane-1,4-diol;diastereomer_a;major_diastereomer - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1,5-Pentanediol, 3-methyl- - NIST WebBook. (n.d.).

- The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade Corporation. (n.d.).

- 2-Methyl-2,4-pentanediol - Wikipedia. (n.d.).

- Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:- - YouTube. (2020, April 12).

- US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents. (n.d.).

- (A) Selective oxidation of 1,5‐pentanodiol to 5‐hydroxypentanal, in... - ResearchGate. (n.d.).

- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).

- 3-methyl-1,5-pentanediol - Organic Syntheses Procedure. (n.d.).

- Modifications of Furan-Based Polyesters with the Use of Rigid Diols - MDPI. (2024, July 19).

- 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem. (n.d.).

- WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents. (n.d.).

- Oxidative Cleavage of 1,2 Diols - YouTube. (2014, June 25).

Sources

- 1. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [precision.fda.gov]

- 4. lookchem.com [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. guidechem.com [guidechem.com]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Diol | Kuraray [kuraray.com]

- 11. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 42856-62-2 [m.chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

synthesis of 2-methylpentane-1,5-diol

An In-depth Technical Guide to the Synthesis of 2-Methylpentane-1,5-diol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable diol intermediate in various chemical industries. The primary focus is on the scientifically robust and scalable method involving the catalytic hydrogenation of 2-methylglutaric acid or its corresponding diesters. This document furnishes detailed experimental protocols, discusses the rationale behind catalyst selection and reaction parameter optimization, and outlines methods for purification and characterization. It is intended for researchers, chemists, and process development professionals engaged in the synthesis of fine and specialty chemicals.

Introduction and Strategic Overview

This compound is a chiral diol with applications as a building block in the synthesis of polymers, plasticizers, and specialty esters. Its branched structure imparts unique physical properties to its derivatives. The synthesis of this diol is primarily achieved through the reduction of both carboxylic acid functionalities of a C6 dicarboxylic acid precursor.

The most common and industrially viable approach involves a two-step process:

-

Synthesis of 2-Methylglutaric Acid: A precursor that can be synthesized from readily available starting materials.

-

Catalytic Hydrogenation: The reduction of 2-methylglutaric acid or its diester to the target diol, this compound.

This guide will detail a reliable laboratory-scale synthesis for both steps, providing the necessary technical insights for successful execution and scale-up.

Figure 2: Experimental workflow for the hydrogenation of 2-methylglutaric acid.

Expertise & Experience: Catalyst Selection and Rationale

The choice of catalyst is critical for the efficient hydrogenation of carboxylic acids.

-

Raney® Nickel: This is a highly active, pyrophoric catalyst composed of fine grains of a nickel-aluminium alloy. [1]It is widely used for the hydrogenation of a variety of functional groups due to its high surface area and the absorbed hydrogen within its porous structure. [1]For the reduction of carboxylic acids, it is a cost-effective and robust choice, though it often requires high pressures and temperatures. Its use is well-documented for the synthesis of similar diols, making it a reliable option. [2]

-

Ruthenium-based Catalysts (e.g., Ru/C, Ru-complexes): Ruthenium catalysts are also highly effective for the hydrogenation of carboxylic acids and their esters. [3]They can sometimes operate under milder conditions than Raney® Nickel. Bimetallic catalysts, such as Ru-Sn systems, have shown high selectivity in the hydrogenation of dicarboxylic acids. [3]The choice between Raney® Nickel and a Ruthenium-based catalyst may depend on factors such as cost, desired reaction conditions, and catalyst handling capabilities.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the Organic Syntheses procedure for 3-methyl-1,5-pentanediol and should be effective for the 2-methyl isomer. [2] Safety Precaution: Raney® Nickel is pyrophoric and must be handled with extreme care under a blanket of solvent (e.g., water or ethanol) at all times. All operations involving hydrogen gas under pressure must be conducted in a properly rated and shielded high-pressure autoclave by trained personnel.

-

In a high-pressure autoclave with a stirrer, place the 2-methylglutaric acid synthesized in the previous step.

-

Add Raney® Nickel (approx. 10-15% by weight of the dicarboxylic acid) as a slurry in water or ethanol. If a co-solvent is desired to aid solubility, dioxane can be used.

-

Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen to at least 1625 psi.

-

Begin stirring and heat the autoclave to 125°C. Maintain this temperature and pressure for approximately 4 hours.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the autoclave with nitrogen.

-

Carefully open the autoclave and filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with a solvent to prevent ignition.

-

The filtrate is then subjected to vacuum distillation. After any low-boiling solvents are removed, the this compound is distilled under high vacuum.

Potential Byproducts and Purification

The primary byproducts in this reaction may include incompletely reduced material (hydroxy acids or lactones) and products from hydrogenolysis. Purification is typically achieved by fractional distillation under high vacuum.

Product Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is essential. A combination of analytical techniques should be employed.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [3][4][5] |

| Molecular Weight | 118.17 g/mol | [5] |

| Boiling Point | ~229.9 °C at 760 mmHg | [6] |

| Density | ~0.961 g/cm³ | [6] |

| Refractive Index | ~1.447 | [6] |

Table 1: Physical Properties of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine proton, the methylene groups, and the hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC analysis will determine the purity of the distilled product and can be used to identify any byproducts.

-

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.

-

Safety and Handling

-

2-Methylglutaric Acid: This compound is a corrosive solid and can cause severe skin burns and eye damage. [7]Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

-

Raney® Nickel: As mentioned, this catalyst is highly pyrophoric and must be handled with care under a solvent.

-

High-Pressure Hydrogenation: This procedure involves flammable gas at high pressure and temperature and must be conducted in appropriate equipment with all necessary safety precautions.

Conclusion

The via the catalytic hydrogenation of 2-methylglutaric acid is a robust and scalable method. Careful selection of the catalyst and adherence to the detailed experimental protocols are key to achieving a high yield and purity of the final product. The analytical methods outlined provide a framework for the validation of the synthesis.

References

- Simple method for preparing 2-methylglutaric acid. CN101805254A.

- This compound. The NIST WebBook. [Link]

- Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing. [Link]

- This compound. LookChem. [Link]

- 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390. PubChem. [Link]

- 3-methyl-1,5-pentanediol. Organic Syntheses Procedure. [Link]

- Simple method for preparing 2-methylglutaric acid.

- Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

Sources

- 1. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-Methylpentane-1,5-diol (CAS: 42856-62-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development, particularly in the pharmaceutical sciences, hinges on a comprehensive understanding of its fundamental properties, synthesis, and potential applications. This guide is structured to provide a detailed technical overview of 2-methylpentane-1,5-diol, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and prospective utility. While this diol is not as extensively documented in mainstream literature as some of its isomers, this guide synthesizes the available information to provide a solid foundation for its scientific exploration.

Molecular Overview and Physicochemical Properties

This compound is a chiral diol with the chemical formula C₆H₁₄O₂. The presence of a methyl group at the 2-position introduces a stereocenter, meaning it can exist as two enantiomers, (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol, or as a racemic mixture. This chirality is a critical consideration for applications in drug development and polymer science, where stereochemistry can significantly influence biological activity and material properties.

The primary hydroxyl group at the 1-position and the secondary hydroxyl group at the 5-position provide two reactive sites for various chemical transformations, making it a potentially versatile building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 42856-62-2 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Boiling Point | 229.9 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.961 g/cm³ (Predicted) | N/A |

| Flash Point | 107.2 °C (Predicted) | N/A |

| pKa | 14.99 ± 0.10 (Predicted) | N/A |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of this compound: A Generalized Approach

A plausible precursor for this compound is α-methyl-δ-valerolactone. The reduction of this lactone would yield the target diol.

Caption: Generalized synthetic route to this compound.

Generalized Experimental Protocol (Theoretical)

It is crucial to note that the following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions and small-scale trials are essential before attempting a larger-scale reaction.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Precursor: A solution of α-methyl-δ-valerolactone in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, typically 0 °C. The rate of addition should be managed to prevent an excessive exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a period to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is critical for the safe decomposition of any excess reducing agent.

-

Workup and Isolation: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted several times with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Thorough characterization of a synthesized compound is paramount for confirming its identity and purity. The following section outlines the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can make adjacent protons diastereotopic. Key expected signals would include: a doublet for the methyl group at the 2-position, multiplets for the methylene protons, a multiplet for the methine proton at the 2-position, and broad signals for the two hydroxyl protons which are exchangeable with D₂O. The signals for the protons on the carbon adjacent to the hydroxyl groups will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be the most downfield among the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the prominent absorptions of the hydroxyl and alkyl groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3550 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[3]

-

C-H Stretch: Strong, sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[4][5]

-

C-O Stretch: A sharp peak in the 1050-1260 cm⁻¹ range will indicate the C-O stretching vibration.[5]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 118. However, the molecular ion of alcohols can be weak or absent.[6] Common fragmentation patterns would involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms. The fragmentation pattern can be complex, but key fragments would help in elucidating the structure.[7][8]

Potential Applications in Drug Development and Polymer Science

While direct applications of this compound in drug development are not extensively reported, its structure suggests several areas of potential utility.

As a Monomer for Biomedical Polymers

Diols are fundamental building blocks for polyesters and polyurethanes, classes of polymers with significant biomedical applications.[9] The two hydroxyl groups of this compound can react with dicarboxylic acids or diisocyanates to form these polymers.

Caption: Polymerization reactions involving this compound.

The incorporation of the methyl group into the polymer backbone would influence its physical properties, such as crystallinity, glass transition temperature, and degradation rate. These are critical parameters for designing materials for:

-

Controlled Drug Delivery: Biodegradable polyesters can be formulated into microparticles, nanoparticles, or implants for the sustained release of therapeutic agents. The degradation profile of the polymer, influenced by its monomer composition, dictates the drug release kinetics.

-

Tissue Engineering Scaffolds: Biocompatible and biodegradable polymers can be fabricated into porous scaffolds that support cell growth and tissue regeneration.

-

Medical Devices: Polyurethanes, known for their excellent mechanical properties and biocompatibility, are used in a variety of medical devices, including catheters and artificial heart components.[10]

The chirality of this compound could be exploited to create stereoregular polymers with unique properties.

In Topical Formulations

Related diols, such as pentane-1,5-diol and 2-methyl-2,4-pentanediol, have been investigated as penetration enhancers in topical pharmaceutical formulations.[11][12] These compounds can reversibly disrupt the stratum corneum, facilitating the delivery of active pharmaceutical ingredients into the skin. This compound, with its amphiphilic nature, could potentially serve a similar role as a solvent, co-solvent, or penetration enhancer in dermatological preparations.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion and Future Outlook

This compound is a chiral diol with the potential to be a valuable building block in both pharmaceutical and materials science. While its application is not yet widespread, its structural features suggest promising avenues for exploration. Future research could focus on the development of efficient and stereoselective synthetic routes to access the pure enantiomers of this diol. Subsequent studies could then investigate the properties of polymers derived from these enantiomerically pure monomers and evaluate the efficacy of this compound as an excipient in drug delivery systems. As the demand for novel biocompatible materials and advanced drug delivery platforms continues to grow, a deeper investigation into the chemistry and applications of this compound is warranted.

References

- Faergemann, J., et al. (2005). Pentane-1,5-diol as a percutaneous absorption enhancer. Skin Pharmacology and Physiology, 18(6), 282-287.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane fragmentation pattern.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane.

- Sundberg, J. J., & Faergemann, J. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology. Expert Opinion on Investigational Drugs, 17(4), 601-610.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Hasirci, V., & Lewandrowski, K. U. (Eds.). (2004).

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Sundberg, J. J., & Faergemann, J. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology. ResearchGate.

- Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds.

- PubChem. (n.d.). 2-Methyl-1,5-pentanediol. National Center for Biotechnology Information.

- Smith, J. R., et al. (2018). Biomedical applications of polyurethane materials and coatings. Transactions of the IMF, 96(3), 121-129.

- Longley, R. I., Jr., & Emerson, W. S. (1951). 3-Methyl-1,5-pentanediol. Organic Syntheses, 31, 81.

- Guelcher, S. A. (2008). Biodegradable polyurethanes: synthesis, degradation, and applications in regenerative medicine. Tissue Engineering Part B: Reviews, 14(1), 3-17.

- PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra.

- Keck, C. M., et al. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1459.

- Adhikari, R., et al. (2011). Novel hard-block polyurethanes with high strength and transparency for biomedical applications. Journal of Applied Polymer Science, 120(5), 2541-2553.

- Doc Brown's Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum.

- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543).

- National Academic Digital Library of Ethiopia. (n.d.). Biomedical Applications of Polyurethanes.

- Specac Ltd. (n.d.). IR Chart.

- BASF. (1976). Production of 3-methylpentane-1,5-diol. U.S.

- PubChem. (n.d.). 3-Ethyl-2-methylpentane-1,5-diol. National Center for Biotechnology Information.

- NIST. (n.d.). Pentane, 2-methyl-. In NIST Chemistry WebBook.

- ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Flavour and Fragrance Journal, 20(4).

- Patsnap. (n.d.). Clinical Profile of Pentylene Glycol: Applications in Pharmaceutical Manufacturing.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

- 1. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scispace.com [scispace.com]

- 10. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

structure of 2-methylpentane-1,5-diol

An In-Depth Technical Guide to 2-Methylpentane-1,5-diol: Structure, Synthesis, and Applications in Drug Development

Abstract

This compound is a branched-chain aliphatic diol featuring both a primary and a secondary hydroxyl group. This unique structural arrangement imparts a distinct set of physicochemical properties, including amphiphilicity, high solvency, and the capacity for hydrogen bonding. These characteristics are making it an increasingly valuable molecule in various industrial and scientific fields, most notably as a functional excipient in the pharmaceutical industry. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, key physicochemical properties, and established synthetic routes. Furthermore, it delves into its applications, particularly within drug development, where it serves as a solvent, a percutaneous penetration enhancer, and a preservative in topical formulations. Safety protocols and analytical characterization techniques are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The fundamental characteristics of this compound are defined by its chemical structure. As a C6 diol, it consists of a five-carbon chain with a methyl group at the second position (C2) and hydroxyl groups at the first (C1) and fifth (C5) positions.

Chemical Identity

The compound is systematically identified by several key descriptors, summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 42856-62-2 | [1][2] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Canonical SMILES | CC(CCCO)CO | [2][3] |

| InChIKey | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2-methyl-1,5-pentanediol | [1][2] |

Structural Representation

The connectivity of atoms in this compound is visualized below. The presence of hydroxyl groups at both ends of the molecule, combined with a branched alkyl structure, is central to its functionality.

Stereochemistry

The carbon atom at the C2 position is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3-hydroxypropyl group (-CH₂CH₂CH₂OH). Consequently, this compound exists as a pair of enantiomers: (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol. Commercially available products are typically sold as a racemic mixture unless otherwise specified. The specific stereoisomer can be critical in pharmaceutical applications where enantiomers may exhibit different biological activities or metabolic profiles.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, leading to its relatively high boiling point and water miscibility.

| Property | Value | Reference |

| Boiling Point | 229.9 °C (at 760 mmHg) | [3] |

| Melting Point | 26.38 °C (estimate) | [3] |

| Density | 0.961 g/cm³ | [3] |

| Flash Point | 107.2 °C | [3] |

| Vapor Pressure | 0.013 mmHg at 25°C | [3] |

| pKa | 14.99 ± 0.10 (Predicted) | [3][4] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Refractive Index | 1.447 | [3] |

The low XLogP3 value of 0.4 indicates a degree of hydrophilicity, yet the C6 alkyl backbone provides sufficient lipophilic character. This amphiphilic nature is the cornerstone of its effectiveness as a solvent and a penetration enhancer, allowing it to interact favorably with both aqueous and lipid-based environments.

Synthesis and Manufacturing

The synthesis of this compound is achievable through several chemical routes, typically involving the reduction of a suitable precursor containing the required carbon skeleton and oxygen functionalities.

Key Synthetic Pathway: Reduction of α-Methyl-δ-valerolactone

A highly efficient method for synthesizing this compound is the reduction of α-methyl-δ-valerolactone. This pathway is advantageous due to its high yield and the relative accessibility of the starting lactone. The reaction involves the ring-opening and reduction of both the ester carbonyl and the resulting aldehyde or carboxylic acid.

Experimental Protocol: Synthesis via Lactone Reduction

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is causal; it is required to cleave the stable cyclic ester and fully reduce the resulting functionalities to alcohols.

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of α-methyl-δ-valerolactone is prepared in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Reducing Agent Addition: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is carefully added to the flask.

-

Substrate Addition: The lactone solution is added dropwise from the dropping funnel to the LiAlH₄ suspension at a controlled temperature (typically 0 °C) to manage the exothermic reaction.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional THF.

-

Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Research

While related diols like propylene glycol and pentane-1,5-diol have long been staples in dermatology, this compound is emerging as a compelling alternative due to its unique combination of properties.[5][6] Its branched structure can influence viscosity and skin feel in a final formulation.

Role as a Pharmaceutical Excipient

In topical and transdermal drug delivery systems, this compound can serve multiple functions simultaneously, simplifying formulations and enhancing product performance.

-

Solvent and Co-solvent: Its amphiphilic character enables it to dissolve a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in either purely aqueous or oily vehicles.

-

Percutaneous Penetration Enhancer: Like other short-chain diols, it is believed to enhance drug absorption through the skin.[6][7] The proposed mechanism involves the reversible disruption of the highly organized lipid structure of the stratum corneum, the primary barrier of the skin. This increases the fluidity of the lipid bilayers, creating pathways for the API to permeate more effectively.

-

Preservative and Antimicrobial Agent: Many diols exhibit antimicrobial properties, allowing them to function as preservatives that protect the formulation from microbial contamination.[6] This can reduce or eliminate the need for traditional preservatives, which are sometimes associated with skin sensitization.

-

Humectant and Moisturizer: The hydroxyl groups attract and hold water, providing a moisturizing effect on the skin, which is beneficial in dermatological products.

Analytical Characterization

Confirmation of the identity and purity of synthesized or procured this compound is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework. Key signals in ¹H NMR would include multiplets for the various methylene and methine protons and distinct signals for the two different hydroxyl protons. ¹³C NMR would show six unique carbon signals, corresponding to the different chemical environments of the carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. C-H stretching bands would appear around 2850-3000 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The gas chromatogram would show a single major peak for a pure sample, and the mass spectrum would show a molecular ion peak (or fragments) consistent with the structure.

Safety and Handling

While this compound is used in cosmetic and pharmaceutical applications, appropriate handling procedures are necessary in a research or industrial setting. The safety data for the closely related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye irritation. Similar precautions should be taken for the 2-methyl isomer.

| Precautionary Measure | Description |

| GHS Hazard | H319: Causes serious eye irritation (based on related isomer data). |

| Personal Protective Equipment | Wear safety glasses with side-shields or goggles (P280). Wear appropriate chemical-resistant gloves and lab coat. |

| Handling | Avoid contact with eyes and skin. Wash skin thoroughly after handling (P264). |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). |

| Fire Safety | Vapors may form explosive mixtures with air upon intense heating. Use standard extinguishing media. |

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling the chemical.

Conclusion

This compound is a structurally distinct diol with a compelling profile for advanced applications. Its amphiphilic nature, high solvency, and stereochemical properties make it more than just a simple solvent. For drug development professionals, it represents a multifunctional excipient capable of enhancing drug delivery, ensuring formulation stability, and improving the cosmetic properties of topical products. As research continues, the specific advantages of its branched structure and chirality may unlock further specialized applications in both pharmaceutical and materials science.

References

- National Institute of Standards and Technology (NIST). This compound - NIST Chemistry WebBook. [Link]

- PubChem. 2-Methyl-1,5-pentanediol. [Link]

- LookChem. This compound. [Link]

- Chemsrc. This compound | CAS#:42856-62-2. [Link]

- Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. [Link]

- CPAChem.

- Chegg.com. Solved Devise a synthesis for 2-methylpentan-1, 5-diol. [Link]

- PubChem. 2-Methylpentane-1,4-diol. [Link]

- Google Patents. US3966827A - Production of 3-methylpentane-1,5-diol.

- ResearchGate.

- PubMed. Pentane-1,5-diol as a percutaneous absorption enhancer. [Link]

- Wikipedia. 2-Methyl-2,4-pentanediol. [Link]

- PubMed.

Sources

- 1. This compound [webbook.nist.gov]

- 2. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methylpentane-1,5-diol

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2-methylpentane-1,5-diol. It covers the molecule's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, with a focus on providing practical insights and validated methodologies.

Core Molecular Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the structure is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional groups (the two hydroxyl groups), which is a five-carbon chain (a pentane derivative). The hydroxyl groups are located at positions 1 and 5. A methyl group is present at position 2 of this chain.

Structural and Registration Identifiers

For unambiguous identification in databases and regulatory documents, a variety of identifiers are used.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 42856-62-2 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4] |

| SMILES | CC(CCCO)CO | [1][4] |

| InChI | InChI=1S/C6H14O2/c1-6(5-8)3-2-4-7/h6-8H,2-5H2,1H3 | [1][4] |

| InChIKey | AAAWJUMVTPNRDT-UHFFFAOYSA-N | [1][4] |

| EC Number | 255-971-5 | [1][5] |

| UNII | K8JS6MSH8C | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its application in experimental design, formulation, and synthesis.

| Property | Value | Unit | Notes |

| Molecular Weight | 118.17 | g/mol | [1][6] |

| Appearance | Liquid | - | At room temperature. |

| Boiling Point | 229.9 | °C | At 760 mmHg.[5] |

| Melting Point | 26.38 | °C | Estimated.[5] |

| Flash Point | 107.2 | °C | [5] |

| Density | 0.961 | g/cm³ | [5] |

| XLogP3 | 0.4 | - | A measure of lipophilicity.[1][5] |

| Hydrogen Bond Donors | 2 | - | The two hydroxyl groups.[1][5] |

| Hydrogen Bond Acceptors | 2 | - | The two oxygen atoms.[1][5] |

| Rotatable Bond Count | 4 | - | [5][6] |

Synthesis and Manufacturing

The synthesis of diols such as this compound is of significant industrial interest. One documented approach involves the reduction of a suitable lactone precursor.

Synthesis via Lactone Reduction

A common and high-yielding method for preparing this compound is the reduction of α-methyl-δ-valerolactone. This pathway is efficient, with reported yields as high as 99%.[5]

Causality of Experimental Choice: The choice of a strong reducing agent is paramount for the successful ring-opening reduction of the cyclic ester (lactone) to the corresponding diol. Borane complexes, such as borane-tetrahydrofuran or borane-dimethyl sulfide, are often employed due to their high reactivity and selectivity for reducing carboxylic acid derivatives. The reaction is typically performed in an aprotic ether solvent like tetrahydrofuran (THF) to ensure the stability of the reducing agent and to facilitate the reaction.

Experimental Protocol: Reduction of α-methyl-δ-valerolactone

-

Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet) is charged with a solution of α-methyl-δ-valerolactone in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: A solution of a borane complex (e.g., C₁₃H₃₁BS in THF) is added dropwise to the lactone solution at a controlled temperature, typically around 20°C.[5]

-

Reaction Monitoring: The reaction is stirred for an extended period, for instance, 18 hours, to ensure complete reduction.[5] Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting lactone.

-

Workup: Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol or water) to decompose any excess reducing agent. The product is then typically extracted into an organic solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Diols are versatile compounds in various industries, including pharmaceuticals and cosmetics. This compound and its isomers have demonstrated utility as formulation excipients and chemical building blocks.

Role as a Formulation Excipient

Aliphatic diols are known to function as solvents, preservatives, and penetration enhancers in topical dermatological formulations.[7][8] While much of the literature focuses on its close structural relative, pentane-1,5-diol, the principles are applicable. These diols can increase the percutaneous absorption of active pharmaceutical ingredients (APIs).[7]

Mechanism of Action: Diols can enhance skin penetration by temporarily disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of the API through the skin barrier. Furthermore, their solvent properties can improve the solubility of the API within the formulation vehicle, which is a prerequisite for effective skin permeation.

Use in Cosmetics and Personal Care

This compound is utilized in products to improve skin and mental stability by enabling the release of aroma oils and vitamins.[3][5] Its properties also make it a useful component in the preparation of waterproof and insulating paints.[3][5] Its isomer, 2-methyl-2,4-pentanediol (hexylene glycol), is widely used in skincare, haircare, and cosmetic products for its surfactant and emulsion-stabilizing properties.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical. While specific GHS classification for this compound is not consistently available across all sources, general safe handling practices for laboratory chemicals should be strictly followed.[6] The safety data for the related compound 2-methylpentan-2,4-diol indicates it can cause skin and serious eye irritation.[10][11]

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[12] If contact occurs, wash the affected area with plenty of soap and water.[10]

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][11]

Caption: Core safety principles for handling this compound.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Protect from moisture.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- PubChem. (n.d.). 2-Methyl-1,5-pentanediol. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- CPAChem. (2023). Safety data sheet: pentane-1,5-diol.

- precisionFDA. (2025). 2-METHYL-1,5-PENTANEDIOL.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpentane-2,4-diol.

- Chegg.com. (2017). Solved Devise a synthesis for 2-methylpentan-1, 5-diol.

- PubChem. (n.d.). 2-Methylpentane-1,4-diol. National Center for Biotechnology Information.

- Google Patents. (n.d.). US3966827A - Production of 3-methylpentane-1,5-diol.

- ResearchGate. (2025). A comparison of pentane-1,5-diol to other diols for use in dermatology.

- Faergemann, J. (2005). Pentane-1,5-diol as a percutaneous absorption enhancer. Archives of Dermatological Research, 297(5), 223-227.

- Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.

- Sundberg, J. J., & Faergemann, J. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology. Expert Opinion on Investigational Drugs, 17(4), 601-610.

Sources

- 1. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 42856-62-2 [m.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemos.de [chemos.de]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylpentane-1,5-diol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-methylpentane-1,5-diol (CAS No. 42856-62-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources, offering insights into the molecule's synthesis, characterization, and potential applications. The guide includes detailed experimental protocols for the determination of core physical properties and discusses the scientific rationale behind these methodologies. The significance of its structural features, such as methyl branching and chirality, is explored in the context of advanced material science and pharmaceutical synthesis.

Introduction and Molecular Overview

This compound is a chiral diol belonging to the glycol family. Its structure features a five-carbon chain with hydroxyl groups at the 1 and 5 positions and a methyl group at the 2-position. This configuration imparts specific characteristics, including a chiral center at C2, which makes it a valuable building block in asymmetric synthesis. The presence of two primary hydroxyl groups offers multiple sites for reaction, such as esterification and etherification, enabling its use as a monomer in polymerization and as a linker in complex molecular architectures.

The methyl branch distinguishes it from its linear isomer, 1,5-pentanediol, influencing its physical properties like viscosity, glass transition temperature (Tg) of its polymers, and its interaction with biological systems.[1][2] For drug development professionals, molecules like this compound are of interest for their potential as chiral synthons, specialized solvents, or as functional excipients that can enhance the performance of topical formulations.[3][4]

Caption: A typical laboratory workflow for the synthesis of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center causing diastereotopic protons in the adjacent methylene groups. Key signals would include a doublet for the C2-methyl group, multiplets for the methylene protons along the carbon backbone, a multiplet for the C2 proton, and broad signals for the two hydroxyl protons which can be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum should show six distinct signals corresponding to each carbon atom in the unique chemical environment. A ¹³C NMR spectrum is available on PubChem, confirming the proposed structure. [5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The expected characteristic absorptions are:

-

A strong, broad peak in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol groups, indicative of hydrogen bonding.

-

Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.

-

A strong peak around 1050 cm⁻¹ due to the C-O stretching vibration of the primary alcohols.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 118 due to the instability of primary alcohols. The fragmentation pattern would be dominated by:

-

Loss of water (M-18) to give a peak at m/z = 100.

-

Alpha-cleavage adjacent to the oxygen atoms. Cleavage of the C1-C2 bond would yield a fragment at m/z = 87, and cleavage of the C4-C5 bond could also contribute to fragmentation pathways.

-

The base peak might correspond to smaller, stable carbocations formed through further fragmentation. The mass spectrum for the isomer 3-methyl-1,5-pentanediol shows prominent peaks at m/z values of 43, 56, and 71, which can be expected to be similar for the 2-methyl isomer. [6]

-

Applications in Research and Drug Development

While direct applications of this compound in marketed drugs are not widely documented, its structure is highly relevant to pharmaceutical research for several reasons:

-

Chiral Building Block: As a chiral molecule, it can be used as a starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral diols are fundamental in creating the specific three-dimensional structures required for selective interaction with biological targets. [3][7]2. Polymer and Polyester Synthesis: Branched-chain diols are known to modify the properties of polymers. [1]In drug delivery, they could be used to create biodegradable polyesters for controlled-release formulations. The methyl group can increase the glass transition temperature and alter the hydrophobicity and degradation rate of the polymer compared to linear diol analogues. [2]3. Linker Chemistry: The two hydroxyl groups allow it to act as a bifunctional linker, connecting two other molecules. This is a common strategy in the development of prodrugs or in creating targeted drug-delivery systems.

-

Functional Excipient: Similar diols, such as pentane-1,5-diol, have been investigated as penetration enhancers in topical dermatological formulations. [8]They can act as solvents, co-solvents, and humectants, and their antimicrobial properties can also contribute to product preservation.

Experimental Protocols

The following protocols are provided as standardized methods for verifying the physical properties of a liquid sample like this compound in a research setting.

Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. In this method, we trap air in a capillary tube. As the sample is heated, the air expands and is replaced by the sample's vapor, which escapes as a rapid stream of bubbles. Upon cooling, the vapor pressure drops. The moment the external pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary tube. This precise point of equilibrium is the boiling point. [9][10] Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small glass vial or Durham tube.

-

Capillary Tube Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the capillary tube into the vial with the open end down.

-

Apparatus Assembly: Secure the vial to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level to prevent degradation.

-

Observation (Heating): Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Observation (Cooling): Remove the heat and allow the apparatus to cool slowly.

-

Boiling Point Reading: Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. [9]8. Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Protocol: Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is highly sensitive to purity and temperature.

Causality: This method is based on Snell's Law and the principle of total internal reflection. A light beam passes from a prism of high refractive index (n₁) to the sample, which has a lower refractive index (n₂). The instrument measures the critical angle at which total internal reflection occurs at the prism-sample interface. This angle is directly related to the refractive index of the sample. Temperature control is critical because density, and therefore refractive index, is temperature-dependent. [11] Methodology:

-

Instrument Preparation: Turn on the Abbe refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C. Ensure the prism surfaces are clean by wiping them with ethanol or isopropanol and a soft lens tissue.

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330).

-

Sample Application: Place 1-2 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms carefully. The liquid will spread to form a thin film.

-

Adjust Optics: Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharp and bisect the crosshairs. If a color fringe is visible, adjust the dispersion compensator until a sharp, achromatic borderline is achieved.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly immediately after the measurement.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar diols suggest the following precautions:

-

Eye Irritation: Similar diols can cause serious eye irritation. [12]Always wear appropriate safety glasses or goggles when handling the substance.

-

Skin Contact: While not generally classified as a skin irritant, prolonged contact should be avoided. Wear nitrile gloves as a standard precaution.

-

Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially when heated.

-

Ingestion: Assumed to be harmful if swallowed, based on data for 1,5-pentanediol. Do not ingest.

Always consult the most current Safety Data Sheet provided by the supplier before use and handle according to standard good laboratory practices.

Conclusion

This compound is a versatile chiral diol with a unique combination of physical and chemical properties. Its bifunctional nature and chiral center make it a compound of significant interest for the synthesis of complex molecules and advanced polymers. For researchers in the pharmaceutical and materials science fields, understanding its fundamental properties, from boiling point to spectroscopic signature, is the first step toward unlocking its potential as a valuable synthetic building block. The protocols and data synthesized in this guide provide a solid foundation for the informed use and characterization of this compound.

References

- ResearchGate. (n.d.). Chirality transfer from chiral diol and late-stage drug molecule...

- Ma, G., & Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(7), 1756.

- Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.

- Keser, K., & Tirkil, S. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.

- Wikipedia. (n.d.). Diol.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane.

- Chemsrc. (n.d.). This compound | CAS#:42856-62-2.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane.

- NIH. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.

- Google Patents. (n.d.). US20170297983A1 - Methods of forming diol compounds.

- Chegg.com. (2017). Solved Devise a synthesis for 2-methylpentan-1, 5-diol.

- PubChem. (n.d.). 2-Methyl-1,5-pentanediol.

- precisionFDA. (n.d.). 2-METHYL-1,5-PENTANEDIOL.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- CPAChem. (2023). Safety data sheet: 1,5-Pentanediol.

- University of Alberta. (n.d.). BOILING POINT DETERMINATION.

- NIST. (n.d.). 1,5-Pentanediol, 3-methyl-. NIST Chemistry WebBook.

- LookChem. (n.d.). This compound.

- ACS Sustainable Chemistry & Engineering. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.

- Google Patents. (n.d.). US3966827A - Production of 3-methylpentane-1,5-diol.

- PrepChem.com. (n.d.). Synthesis of 2-methylpentanal.

- PubMed. (2008). A comparison of pentane-1,5-diol to other diols for use in dermatology.

Sources

- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfachemic.com [alfachemic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Pentanediol, 3-methyl- [webbook.nist.gov]

- 7. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Chiral Diols [sigmaaldrich.com]

- 11. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]

- 12. This compound | CAS#:42856-62-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stereoisomers of 2-Methylpentane-1,5-diol: Separation, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of the stereoisomerism of 2-methylpentane-1,5-diol, a chiral diol with significant potential as a building block in asymmetric synthesis. We delve into the fundamental principles of its chirality, present detailed protocols for the separation and resolution of its enantiomers, and describe robust analytical methods for their characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Section 1: Fundamentals of Chirality in this compound